(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione
Overview
Description
(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a furan ring, a methoxyphenyl group, and a diazinane trione core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Attachment of the Prop-2-enylidene Group: This step involves the reaction of the furan ring with an appropriate aldehyde or ketone in the presence of a base to form the prop-2-enylidene group.
Formation of the Diazinane Trione Core: The diazinane trione core is synthesized through the cyclization of a urea derivative with a diketone under acidic or basic conditions.
Final Coupling Reaction: The final step involves coupling the furan-prop-2-enylidene intermediate with the diazinane trione core under suitable conditions, such as the presence of a catalyst or under reflux.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives or reduced diazinane trione cores.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the methoxy group.
Major Products
Oxidation: Furanones or other oxidized derivatives.
Reduction: Dihydrofuran derivatives or reduced diazinane trione cores.
Substitution: Phenyl derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, or materials with unique properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1-phenyl-1,3-diazinane-2,4,6-trione: Similar structure but lacks the methoxy group on the phenyl ring.
(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione: Similar structure but with the methoxy group in a different position on the phenyl ring.
Uniqueness
The uniqueness of (5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione lies in its specific arrangement of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the methoxy group on the phenyl ring, in particular, can influence its electronic properties and interactions with biological targets.
Properties
IUPAC Name |
(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-24-14-7-2-5-12(11-14)20-17(22)15(16(21)19-18(20)23)9-3-6-13-8-4-10-25-13/h2-11H,1H3,(H,19,21,23)/b6-3+,15-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEUCEBISLGIQR-RNEAAXAUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CC=CC3=CC=CO3)C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C(=O)/C(=C\C=C\C3=CC=CO3)/C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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